N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
Overview
Description
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide is a complex organic compound with the molecular formula C13H15Cl3N4O5 and a molecular weight of 413.647 g/mol . This compound is characterized by the presence of a tert-butylamino group, a trichloroethyl group, and a dinitrobenzamide moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide typically involves multiple steps. One common method includes the reaction of 3,5-dinitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(tert-butylamino)-2,2,2-trichloroethanamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and stringent quality control measures are typical in industrial settings to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield the corresponding diamine derivative, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trichloroethyl group and dinitrobenzamide moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(tert-butylamino)-2,2,2-trichloroethyl)-2-methylbenzamide
- N-(1-(tert-butylamino)-2,2,2-trichloroethyl)tetradecanamide
- N-(1-(benzylamino)-2,2,2-trichloroethyl)-3,5-dinitrobenzamide
Uniqueness
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trichloroethyl and dinitrobenzamide moieties makes it particularly interesting for research in various fields .
Properties
IUPAC Name |
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3N4O5/c1-12(2,3)18-11(13(14,15)16)17-10(21)7-4-8(19(22)23)6-9(5-7)20(24)25/h4-6,11,18H,1-3H3,(H,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUUVAMYRMVPAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(C(Cl)(Cl)Cl)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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